(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a Z-configuration benzylidene group substituted with 2,5-dimethoxy moieties. The core structure consists of a dihydrobenzofuran ring fused with a 3-oxo group and an acetoxy methyl ester at position 5. Its structural uniqueness lies in the combination of electron-donating methoxy groups and the conjugated benzylidene system, which may influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-13-5-7-16(24-2)12(8-13)9-18-20(22)15-6-4-14(10-17(15)27-18)26-11-19(21)25-3/h4-10H,11H2,1-3H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTQVXWZEPBQAV-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives and exhibits a unique molecular structure characterized by the following features:
- Molecular Formula : C18H18O6
- IUPAC Name : methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
- Molecular Weight : Approximately 342.34 g/mol
The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. This inhibition can lead to applications in skin whitening and the treatment of hyperpigmentation disorders.
- Antioxidant Properties : The compound may possess radical scavenging abilities, contributing to its potential use in preventing oxidative stress-related diseases.
1. Tyrosinase Inhibition
Research indicates that this compound exhibits significant tyrosinase inhibitory activity. A study measuring the IC50 values of various analogs revealed that this compound could effectively inhibit melanin production in cell-based assays using B16F10 melanoma cells. The inhibition was quantified with an IC50 value indicating its potency relative to standard inhibitors like kojic acid.
| Compound | IC50 Value (µM) | Comparison to Kojic Acid |
|---|---|---|
| Kojic Acid | 24.09 | Reference |
| (Z)-methyl 2-((...)) | 13.75 | Approximately 1.75 times more potent |
2. Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH and ABTS radical scavenging assays. Results showed that it effectively scavenged free radicals, with significant activity comparable to vitamin C at certain concentrations.
| Compound | DPPH Scavenging (%) at 500 µM |
|---|---|
| (Z)-methyl 2-((...)) | 93% |
| Vitamin C (Control) | ~95% |
3. Cytotoxicity Studies
Cytotoxicity assessments were performed on B16F10 cells to evaluate the safety profile of the compound. It was observed that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxic effects over a period of 48 to 72 hours.
Case Studies and Research Findings
Several studies have documented the biological activities of benzofuran derivatives similar to (Z)-methyl 2-((...)). For instance:
- Study on Melanin Production : In a study published in MDPI, various analogs were tested for their anti-melanogenic effects, with some showing enhanced tyrosinase inhibition compared to traditional agents like kojic acid .
- Antioxidant Efficacy : Another investigation highlighted the ability of benzofuran derivatives to scavenge reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related conditions .
- Mechanistic Insights : Kinetic studies using Lineweaver–Burk plots provided insights into the inhibition mechanisms of tyrosinase by these compounds, indicating competitive inhibition patterns.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*XLogP3 values estimated based on structural analogs.
Key Observations:
Methoxy groups in the Target and Compound C lower XLogP3 (~3.8–4.1), favoring solubility in polar solvents .
The 7-methyl group in Compound C adds steric bulk, which could hinder rotational freedom or binding to biological targets .
Structural Flexibility :
- The acetoxy methyl ester in all compounds provides a hydrolyzable moiety, which may influence metabolic pathways or degradation kinetics.
Potential Applications: Compound B’s high lipophilicity makes it a candidate for hydrophobic matrices in material science. The Target’s balanced polarity and conjugation suggest utility in photodynamic therapies or as a fluorescent probe, though experimental validation is required.
Q & A
Q. What in silico tools predict metabolic liabilities of this compound?
- Software :
- SwissADME : Predicts CYP450 metabolism sites (e.g., demethylation of methoxy groups) .
- MetaCore : Maps potential toxicity pathways linked to reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
